molecular formula C28H46O4<br>C28H46O4<br>C6H4(COO(CH2)7CH(CH3)2)2 B3416699 Diisodecyl phthalate CAS No. 89-16-7

Diisodecyl phthalate

Cat. No.: B3416699
CAS No.: 89-16-7
M. Wt: 446.7 g/mol
InChI Key: ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Description

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester belonging to the family of phthalate plasticizers, synthesized via the esterification of phthalic anhydride and isodecyl alcohol . Its chemical structure features two long-chain alkyl groups (C10), which confer superior properties including excellent heat resistance, low migration, and low volatility compared to lower molecular weight phthalates . DIDP is a primary plasticizer used extensively in the polyvinyl chloride (PVC) industry to impart flexibility and durability to final products . Key industrial and research applications include its use in wire and cable insulation, automotive interior parts, flexible films, flooring materials, and other plastic coatings . From a toxicological and mechanistic research perspective, DIDP is identified as an endocrine-disrupting chemical (EDC) . Studies indicate that phthalates like DIDP can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, modify the release of hypothalamic, pituitary, and peripheral hormones, and interact with nuclear receptors and intracellular signaling pathways, which can lead to alterations in gene expression associated with reproduction . Research using animal models has shown that DIDP can induce oxidative stress and cause specific toxicokinetic effects; it is rapidly metabolized in the body to compounds such as mono-isodecyl phthalate (MiDP) and mono-carboxy-isononyl phthalate (MCiNP), the latter of which is a major urinary metabolite and a potential biomarker for exposure . Furthermore, studies on zebrafish have demonstrated that sub-chronic exposure to DIDP can lead to altered swimming behavior, disruption of circadian rhythms, and a decrease in acetylcholinesterase (AChE) activity in brain tissue, indicating neurotoxic potential . Rodent studies also suggest that DIDP may aggravate learning and memory impairment, particularly when combined with other environmental stressors, potentially through mechanisms involving oxidative stress in the brain . This product is intended for research purposes only, including toxicokinetic studies, environmental impact assessments, mechanistic studies on endocrine disruption, and the development of analytical methods for biomarker quantification .

Properties

IUPAC Name

bis(8-methylnonyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
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InChI Key

ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
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Molecular Formula

C28H46O4, Array
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DSSTOX Substance ID

DTXSID50274032
Record name Bis(8-methylnonyl) phthalate
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Molecular Weight

446.7 g/mol
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Physical Description

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID.
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Boiling Point

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C
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Flash Point

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none
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Density

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96
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Vapor Density

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147
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Impurities

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer.
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Color/Form

Clear liquid

CAS No.

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5
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Melting Point

-58 °F (NTP, 1992), -50 °C
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Chemical Reactions Analysis

Hydrolysis Reactions

DIDP undergoes ester hydrolysis under both abiotic and enzymatic conditions, forming primary and secondary metabolites:

  • Phase-I Metabolism : In biological systems, esterases catalyze hydrolysis to produce monoisodecyl phthalate (MiDP) and isodecanol .

  • Abiotic Hydrolysis : Limited under neutral pH but accelerates in acidic or alkaline conditions, yielding phthalic acid and isodecanol derivatives .

Table 1: Hydrolysis Products and Conditions

Reaction TypeProductsConditionsSource
Enzymatic hydrolysisMiDP, isodecanolMammalian/hepatic systems
Acidic hydrolysisPhthalic acid, isodecanolH⁺, elevated temperature
Alkaline hydrolysisPhthalate salts, isodecanolOH⁻, aqueous medium

Oxidation Reactions

Secondary oxidation of MiDP generates polar metabolites, critical for urinary excretion:

  • ω- and β-oxidation : Converts MiDP into monocarboxy-iso-octyl phthalate (MCiOP) and monooxo-iso-nonyl phthalate (MOiNP) .

  • In vitro studies in hepatocytes show DIDP upregulates peroxisome proliferator-activated receptors (PPARs), enhancing fatty acid oxidation pathways .

Table 2: Oxidation Pathways and Metabolites

PathwayKey MetabolitesBiological ImpactSource
ω-oxidationMCiOPIncreased urinary excretion
β-oxidationMOiNPEnhanced PPARα/RXRα signaling

Photodegradation

DIDP degrades in aquatic environments via direct and indirect photolysis:

  • Half-life : 0.32 days under UV irradiation .

  • Byproducts : Phthalic acid, monoesters, and CO₂ .

Reactivity with Acids and Bases

  • Acid Catalysis : DIDP reacts exothermically with strong acids (e.g., H₂SO₄), releasing isodecanol .

  • Base Reactions : Saponification with NaOH yields phthalate salts and isodecanol .

Table 3: Reactivity Profile

ReagentReactionProductsHazardSource
Strong acids (H₂SO₄)Ester cleavageIsodecanol, phthalic acidHeat generation, flammability risk
Alkali metals (Na)Reductive cleavageAlkoxide intermediatesFlammable H₂ gas release

Thermal Decomposition

At >200°C, DIDP decomposes into:

  • Volatile organic compounds (VOCs) : Benzene, toluene .

  • Residues : Carbonaceous char .

Environmental Biodegradation

Aerobic microbial action rapidly breaks DIDP into CO₂ (93% removal in wastewater systems) . Key steps:

  • Ester hydrolysis → MiDP.

  • Further degradation → Phthalic acid → Mineralization .

Interaction with Polymers

As a PVC plasticizer, DIDP forms hydrogen bonds with polymer chains, improving flexibility . Leaching rates increase in nonpolar solvents (e.g., hexane) .

Scientific Research Applications

Plasticizer in Polymers

DiDP is primarily used as a plasticizer in the manufacturing of PVC products. It improves the processing characteristics and end-use properties of plastics, making them more flexible and resistant to cracking. The following table summarizes its applications in various products:

Application Details
Consumer Products Toys, flooring, packaging materials
Automotive Interior components, wiring insulation
Construction Pipes, siding, roofing membranes
Industrial Adhesives, sealants, coatings

Human Biological Monitoring

Research has focused on monitoring human exposure to DiDP through its metabolites. Studies have shown that DiDP is rapidly metabolized in humans, with metabolites detectable in urine. This monitoring is critical for assessing potential health risks associated with exposure.

  • A study indicated that secondary metabolites of DiDP were found at higher concentrations than primary metabolites in urine samples from exposed individuals, suggesting they are sensitive biomarkers for exposure assessment .

Toxicokinetics and Health Risk Assessment

Toxicokinetic studies have been conducted to understand how DiDP behaves in biological systems. For instance:

  • In a study involving rats administered DiDP, the absorption was found to be incomplete with low dermal absorption rates (2-4%), while inhalation exposure showed approximately 73% absorption .
  • The U.S. Environmental Protection Agency (EPA) has outlined risk assessments indicating that DiDP may cause developmental effects at high doses but generally exhibits low toxicity under typical exposure scenarios .

Environmental Impact and Regulations

DiDP's environmental impact has prompted regulatory scrutiny due to its potential endocrine-disrupting properties. The following table summarizes key regulatory findings:

Regulatory Body Findings
EPA Identified potential hazards associated with DiDP; ongoing risk evaluations are being conducted .
EU Regulations Some phthalates are restricted due to reproductive toxicity concerns; DiDP is monitored under REACH regulations .

Exposure Assessment in Children

A case study conducted by Arnika between 2007 and 2016 examined the presence of phthalates, including DiDP, in children's environments. The findings highlighted elevated levels of phthalates in toys and household items, raising concerns about children's exposure levels compared to adults .

Industrial Use Impact Study

An industrial survey assessed the use of DiDP in various applications and its potential release into the environment during production processes. The study emphasized the need for improved management practices to mitigate environmental contamination risks associated with plasticizers like DiDP .

Comparison with Similar Compounds

Structural and Functional Properties

DIDP is structurally and functionally compared to other phthalates and non-phthalate plasticizers (Table 1):

Table 1: Physical and Chemical Properties of DIDP and Similar Compounds

Compound Molecular Weight (g/mol) Alkyl Chain Length Primary Use Boiling Point (°C) Specific Gravity (20°C)
DIDP 446.7 C10 (branched) PVC, coatings, food packaging >316 0.966
Diisononyl phthalate (DINP) 418.6 C9 (branched) PVC, automotive parts 250–267 0.977
DEHP 390.6 C8 (branched) Medical devices (historically) 384 0.986
DINCH (non-phthalate) 424.6 C9 (hydrogenated) Toys, food contact materials 240–260 0.944

Sources:

  • DIDP vs. DINP: Both are high-molecular-weight phthalates, but DIDP’s longer alkyl chains (C10 vs. C9) enhance thermal stability and reduce leaching rates . DIDP’s higher molecular weight (446.7 vs.
  • DIDP vs. DEHP : DEHP (C8) has higher volatility and migration rates, leading to widespread environmental contamination and regulatory restrictions. DIDP’s larger molecular structure reduces bioavailability and bioaccumulation .
  • DIDP vs. Non-Phthalates (e.g., DINCH): DINCH, a hydrogenated derivative of DINP, lacks ester linkages, reducing hydrolytic degradation and metabolite toxicity. However, DIDP remains cost-effective for industrial applications .
Environmental Fate and Degradation

DIDP exhibits moderate persistence in soil and water due to its low water solubility (0.03 mg/L) and high log Kow (9.3), favoring adsorption to organic matter . Compared to DEHP, DIDP degrades more slowly under aerobic conditions (half-life: 30–60 days vs. 10–20 days) but shows negligible bioaccumulation in aquatic species . DINP and DIDP share similar environmental partitioning behaviors, though DIDP’s higher molecular weight delays microbial breakdown .

Human Exposure and Metabolism
  • Exposure Sources : DIDP exposure occurs via consumer products (e.g., PVC flooring, coated pills) and indoor dust, whereas DEHP exposure is dominated by dietary intake . Children exhibit higher urinary metabolite levels (MCNP for DIDP; MCOP for DINP) due to frequent hand-to-mouth contact .
  • Metabolites: DIDP metabolizes into monocarboxyisononyl phthalate (MCNP) and oxidized derivatives, which are detectable in urine. However, its branched structure complicates metabolite identification compared to linear phthalates like DEP .

Table 2: Urinary Metabolite Detection Rates in Humans

Compound Primary Metabolite Detection Rate (%) Median Concentration (μg/L)
DIDP MCNP 89.9 2.7
DINP MCOP 95.2 5.1
DEHP MEHP 99.9 21.0

Source:

Toxicity Profiles
  • Reproductive Toxicity : DIDP shows weaker anti-androgenic effects than DEHP but disrupts thyroid hormone synthesis in rodents at high doses (≥100 mg/kg/day) .
  • Neurotoxicity : Co-exposure to DIDP and formaldehyde exacerbates learning deficits in mice, suggesting synergistic neurotoxic effects .

Biological Activity

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Its biological activity has been the subject of extensive research due to potential health risks associated with exposure. This article provides a comprehensive overview of DIDP's biological activity, including its toxicity, mechanisms of action, and implications for human health.

Acute and Chronic Toxicity

DIDP exhibits low acute toxicity, with an LD50 greater than 29,100 mg/kg in rats. Chronic exposure studies indicate significant effects on liver and kidney weights, particularly at doses above 120 mg/kg body weight per day. A notable study reported a NOAEL (No Observed Adverse Effect Level) of 60 mg/kg body weight per day and a LOAEL (Lowest Observed Adverse Effect Level) of 120 mg/kg body weight per day for increased liver weights .

Study Type NOAEL (mg/kg/day) LOAEL (mg/kg/day) Effects Observed
21-day feeding study116353Increased liver weights, changes in lipid metabolism
Repeated dose study60120Increased liver and kidney weights
Two-generation study427-927-Reduced pup survival in F2 generation

Skin Sensitization and Irritation

DIDP is classified as a mild skin and eye irritant but is not considered a skin sensitizer. Human patch tests have shown no allergic reactions in most subjects; however, one case of allergic contact dermatitis was reported .

The primary mechanism by which DIDP exerts its effects appears to be through activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation is associated with alterations in lipid metabolism and liver enlargement. Studies indicate that while rodents exhibit pronounced responses to PPARα activation, these effects may not be directly relevant to humans due to differences in metabolic pathways .

3. Reproductive and Developmental Toxicity

In two-generation reproductive studies, DIDP exposure was linked to increased liver and kidney weights in parental animals and reduced survival rates among offspring, particularly in the F2 generation. However, there was no evidence of impaired fertility . The following table summarizes key findings from reproductive studies:

Study Type Findings
Two-generation studyIncreased liver/kidney weights; reduced pup survival
Fertility assessmentNo impairment observed; NOAEL at 427-927 mg/kg/day

4. Environmental Impact and Exposure Assessment

DIDP is prevalent in various consumer products, including toys, flooring, and packaging materials. It has been detected in environmental samples, raising concerns about human exposure through dietary sources and dermal contact. A study analyzing urine samples from the U.S. population found detectable levels of DIDP metabolites, indicating widespread exposure .

5. Case Studies and Regulatory Perspectives

Recent evaluations by the Environmental Protection Agency (EPA) highlight the need for further research on DIDP's long-term health effects due to its classification as a substance of concern under the Toxic Substances Control Act (TSCA). The EPA's assessment emphasizes the importance of understanding exposure scenarios to inform risk management strategies effectively .

Q & A

Basic: What methodologies are recommended for measuring the viscosity of Diisodecyl phthalate under varying experimental conditions?

To measure DIDP's viscosity accurately, surface light scattering (SLS) and high-pressure viscometry are validated techniques. SLS measures viscosity by analyzing laser light scattered from fluid surfaces, suitable for temperatures between 0–100°C . High-pressure studies (up to 1 GPa) require specialized equipment to account for pressure-induced changes in molecular interactions . Calibration against reference standards and temperature/pressure controls are critical to minimize experimental variability.

Basic: How can researchers assess this compound's environmental persistence using standardized protocols?

Key parameters include biodegradation half-life, octanol-water partition coefficient (Log Kow), and soil/sediment adsorption coefficients. The U.S. EPA recommends using OECD Test Guidelines (e.g., OECD 301 for biodegradation) and integrating measured data with predictive models like EPI Suite . Systematic reviews of existing datasets, prioritizing peer-reviewed studies with robust quality assurance, are essential .

Advanced: How can discrepancies between in vitro and in vivo toxicological data for this compound be resolved?

Conflicting results often arise from differences in metabolic activation, dose extrapolation, or model organism sensitivity. A tiered approach is recommended:

Mechanistic studies : Compare DIDP's toxicokinetics (absorption, metabolism) across models .

Dose alignment : Use physiologically based pharmacokinetic (PBPK) modeling to harmonize in vitro concentrations with in vivo exposures .

Data integration : Apply weight-of-evidence frameworks to reconcile endpoints (e.g., endocrine disruption vs. hepatic toxicity) .

Advanced: What statistical methods are effective for analyzing epidemiological data on DIDP's reproductive toxicity?

Multivariate regression, adjusting for confounders (e.g., co-exposure to other phthalates), is critical. Bayesian hierarchical models can address low-dose effects and non-linear dose-response relationships . For biomarker-based studies (e.g., urinary metabolites), limit of detection (LOD) imputation methods (e.g., multiple imputation) reduce bias in left-censored data .

Basic: What analytical techniques are validated for detecting this compound metabolites in human biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying DIDP metabolites like mono-isodecyl phthalate (MiDP). Sample preparation involves enzymatic deconjugation of glucuronidated metabolites followed by solid-phase extraction . Method validation must include recovery tests (≥80%) and interference checks against structurally similar phthalates (e.g., DINP) .

Advanced: How should long-term studies be designed to evaluate low-dose endocrine-disrupting effects of this compound?

Exposure regimens : Use environmentally relevant doses (ng/kg–µg/kg/day) over multiple generations in animal models .

Endpoints : Include epigenetic markers (DNA methylation), hormonal profiling, and transgenerational effects .

Controls : Account for background phthalate exposure via purified diets and air filtration .

Blinding : Ensure randomized treatment allocation to reduce observer bias .

Basic: What standardized protocols exist for determining DIDP's octanol-water partition coefficient (Log Kow)?

The shake-flask method, per OECD Guideline 107, is widely used. DIDP's low water solubility necessitates saturation via sonication, followed by HPLC analysis of both phases . Alternative methods include reverse-phase chromatography calibrated with Log Kow reference standards . Reported values range from 9.5–10.2, reflecting variability in isomer composition .

Advanced: How can environmental transport models predict this compound's fate in aquatic ecosystems?

Fugacity-based models (e.g., EQC Level III) incorporate DIDP's physical properties (vapor pressure: 1.3×10⁻⁶ Pa; water solubility: 0.02 µg/L) to estimate partitioning into sediment (85%), water (10%), and biota (5%) . Sensitivity analyses should address uncertainties in biodegradation rates (half-life: 60–150 days) and bioaccumulation factors (BCF: 1,000–5,000) .

Basic: What are key considerations for selecting control groups in this compound toxicity studies?

Negative controls : Use phthalate-free diets and housing materials to avoid contamination .

Positive controls : Include known toxicants (e.g., DEHP) to validate assay sensitivity .

Sham controls : For inhalation studies, expose animals to vehicle aerosols without DIDP .

Advanced: How can high-throughput screening (HTS) data be integrated with traditional assays for DIDP risk assessment?

ToxCast/Tox21 data : Use HTS outputs (e.g., nuclear receptor activation) to prioritize endpoints for in vivo validation .

Adverse Outcome Pathways (AOPs) : Link HTS-derived molecular initiating events (e.g., PPARγ activation) to organ-level effects .

Quantitative in vitro-to-in vivo extrapolation (QIVIVE) : Scale HTS concentrations to human equivalent doses using PBPK models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.